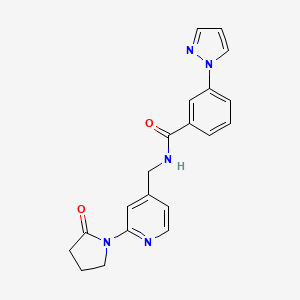

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step reactions. For instance, the synthesis of cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes required a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of benzopyrano[4,3-b]pyrrol-4(1H)-ones from N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides involved the reaction of 4-chlorocoumarin and α-aminoacid derivatives with organometallic compounds, leading to cyclization and the formation of the desired compounds . These examples demonstrate the complexity and creativity required in the synthesis of benzamide derivatives.

Molecular Structure Analysis

X-ray single-crystal diffraction is a common technique used to determine the molecular structure of benzamide derivatives. The crystal structures of the synthesized products provide insights into atom positions, bond lengths, bond angles, and dihedral angles . For example, the crystal packing of antipyrine-like derivatives was mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts observed . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the benzamide moiety. In the case of the [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives, the coordination to copper(II) ions resulted in significant cytotoxicity against certain cancer cell lines, indicating a potential application in medicinal chemistry . The synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide also highlights the importance of functional group transformations in achieving the desired chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal and molecular structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by intermolecular hydrogen bonds, which could affect its solubility and melting point . Additionally, the thermal decomposition of the compound was studied using thermogravimetric analysis, providing insights into its stability .

Scientific Research Applications

Molecular Interaction Studies

Compounds similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide have been the subject of molecular interaction studies. For instance, research into the molecular interactions of cannabinoid receptor antagonists has revealed insights into the conformational preferences and binding modes of these complex molecules, shedding light on their pharmacological activities (Shim et al., 2002).

Anticancer Activity

Another area of focus is the exploration of histone deacetylase (HDAC) inhibitors, which play a significant role in cancer therapy. Compounds with benzamide groups, similar to the compound , have been found to possess significant antitumor activity and are currently being studied as potential anticancer drugs (Zhou et al., 2008).

Synthetic Applications

The synthetic versatility of compounds containing pyrazole and benzamide functionalities is demonstrated in the development of novel synthetic methods. These methods enable the construction of complex molecules that could serve as building blocks for pharmaceuticals or materials (Yıldırım et al., 2005).

Antimicrobial and Antifungal Studies

The study of pyrazole derivatives for their antimicrobial and antifungal properties has led to the identification of pharmacophore sites that are crucial for biological activity. This research contributes to the development of new antimicrobial and antifungal agents (Titi et al., 2020).

Nitrogen-Containing Heterocycles

The chemical properties and applications of nitrogen-containing heterocyclic compounds, including pyrazines and pyrroles, have been extensively reviewed. These compounds are integral to the development of pharmaceuticals, agrochemicals, and materials due to their diverse biological activities (Higasio & Shoji, 2001).

properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c26-19-6-2-10-24(19)18-12-15(7-9-21-18)14-22-20(27)16-4-1-5-17(13-16)25-11-3-8-23-25/h1,3-5,7-9,11-13H,2,6,10,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYARBRDOZYQXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)